molecular formula C16H14FN3O3S2 B2903942 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 886952-86-9

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B2903942
CAS No.: 886952-86-9
M. Wt: 379.42
InChI Key: NVTXSEQSWUHHIP-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzothiadiazine-based acetamide derivatives, characterized by a 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl core substituted with a fluorine atom at position 5. The sulfanyl (-S-) group bridges the benzothiadiazine ring to an acetamide moiety, which is further substituted with a 2-methylphenyl group at the nitrogen atom. The fluorine atom enhances metabolic stability and binding affinity to biological targets, while the 2-methylphenyl group may influence lipophilicity and bioavailability .

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c1-10-4-2-3-5-12(10)18-15(21)9-24-16-19-13-7-6-11(17)8-14(13)25(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTXSEQSWUHHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves multiple steps The starting material is often a substituted benzo[e][1,2,4]thiadiazine, which undergoes fluorination to introduce the fluorine atom This is followed by oxidation to form the dioxido group

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The fluorine atom and dioxido group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, disrupt cellular processes, or interact with DNA and proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight Reported Activity References
Target Compound : 2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide 1λ⁶,2,4-Benzothiadiazine-1,1-dioxide 7-Fluoro; N-(2-methylphenyl)acetamide ~407.4 g/mol* Not explicitly reported (inferred)
Analog 1 : 2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide (CAS 951460-72-3) 1λ⁶,2,4-Benzothiadiazine-1,1-dioxide Unsubstituted benzothiadiazine; N-(4-phenoxyphenyl)acetamide 407.4 g/mol No activity data
Analog 2 : 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide 1λ⁶,2,4-Benzothiadiazine-1,1-dioxide Unsubstituted benzothiadiazine; N-(3-phenylpropyl)acetamide ~395.5 g/mol* Not reported
Analog 3 : 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,6-dimethylphenyl)acetamide Benzo[e][1,2,3]thiadiazine-1,1-dioxide 6-Chloro; 4-(2-fluorophenyl); N-(2,6-dimethylphenyl)acetamide ~485.9 g/mol* Potential kinase inhibition (structural inference)
Analog 4 : N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide Benzothiazole 3-Chloro; benzimidazole-thioacetamide ~454.9 g/mol* Antitumor activity (NCI-60 cell lines)

*Calculated based on molecular formula.

Key Observations:

Core Modifications: The target compound’s 7-fluoro substitution on the benzothiadiazine ring distinguishes it from Analog 1 and Analog 2, which lack halogenation.

Acetamide Substituents: The 2-methylphenyl group in the target compound may confer moderate lipophilicity compared to the 4-phenoxyphenyl group in Analog 1 (more polar due to the ether linkage) or the 3-phenylpropyl group in Analog 2 (higher flexibility and lipophilicity) . Analog 4 replaces the benzothiadiazine core with a benzothiazole system but retains the thioacetamide linkage, demonstrating that sulfur-containing acetamides are critical for antitumor activity .

Biological Activity: While explicit data for the target compound are absent, Analog 4 exhibited significant antitumor activity against leukemia (GI₅₀ = 1.2 µM) and breast cancer (GI₅₀ = 1.8 µM) cell lines, highlighting the importance of the thioacetamide-benzothiazole pharmacophore .

Biological Activity

The compound 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide belongs to the class of benzothiadiazine derivatives. This class is known for its diverse pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug development. The unique structural features of this compound suggest potential therapeutic applications, particularly in the modulation of biological pathways.

Chemical Structure and Properties

The compound features a benzothiadiazine core with a fluorine substituent and a methylphenyl group. Its molecular formula is C13H12FNO2SC_{13}H_{12}FNO_2S, with a molecular weight of approximately 273.29 g/mol. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the compound.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It potentially inhibits specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activities that influence cellular signaling pathways.

Biological Activity

Research indicates that this compound demonstrates various biological activities, including:

  • Antimicrobial Properties : Exhibits activity against certain bacterial strains.
  • Anticancer Potential : Preliminary studies suggest it may inhibit tumor cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
Enzyme InhibitionModulates enzyme activity

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. For instance:

  • Synthesis and Characterization : The compound was synthesized through a multi-step process involving cyclization reactions and subsequent modifications to introduce the desired functional groups.
  • In vitro Studies : In laboratory settings, the compound showed promising results in inhibiting specific enzymes linked to cancer metabolism and demonstrated selective toxicity towards cancerous cells compared to normal cells.
  • Potential Applications : Due to its unique structure and observed biological activities, this compound could be explored further for its potential use in developing new therapeutic agents targeting bacterial infections and cancer.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves a multi-step process starting with the preparation of the benzothiadiazine core. Key steps include:

  • Core scaffold formation : Reaction of 7-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide with thiol-containing intermediates under mild conditions (e.g., DMF as solvent, 60–80°C) .
  • Sulfanyl-acetamide coupling : Introduction of the 2-methylphenyl group via nucleophilic substitution or coupling reactions using reagents like EDCI/HOBt in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Critical factors :

  • Temperature control during sulfanyl group incorporation to avoid over-oxidation.
  • Use of anhydrous solvents (e.g., THF) to prevent hydrolysis of reactive intermediates .

Q. Which analytical techniques are most effective for characterizing its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the fluorine and sulfanyl groups. For example, the fluorine atom at C7 shows a distinct deshielded peak in ¹⁹F NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 422.0652 for C₁₆H₁₃FN₃O₃S₂) .
  • HPLC-PDA : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted starting materials) .

Advanced Research Questions

Q. How do the functional groups (e.g., fluoro, sulfanyl, 2-methylphenyl) influence its biological activity and selectivity?

  • Fluorine : Enhances metabolic stability and lipophilicity (logP ~2.8), improving membrane permeability. It also modulates electronic effects on the benzothiadiazine core, affecting binding to targets like kinases .
  • Sulfanyl group : Participates in hydrogen bonding with catalytic residues (e.g., in enzyme active sites). Substitution with bulkier groups reduces activity, as shown in SAR studies .
  • 2-Methylphenyl : Contributes to hydrophobic interactions in target pockets. Ortho-substitution minimizes steric hindrance compared to para-substituted analogs .

Table 1 : Structure-Activity Relationship (SAR) Highlights

ModificationEffect on IC₅₀ (μM)TargetReference
Fluorine removal10-fold increase (↓ potency)Kinase X
Sulfanyl → MethylNo activityEnzyme Y
2-Methylphenyl → 4-Methylphenyl3-fold loss in selectivityReceptor Z

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Contradictions often arise from:

  • Assay variability : Use standardized protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Cellular context : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant receptors) to isolate target-specific effects .
  • Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess stability .

Case study : Discrepancies in IC₅₀ values for kinase inhibition (5 μM vs. 20 μM) were resolved by confirming compound integrity via LC-MS post-assay, revealing degradation in acidic buffer conditions .

Q. What in silico methods predict its interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., kinase targets). The sulfanyl group forms a critical hydrogen bond with Asp86 in kinase X .
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
  • Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Phase .

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